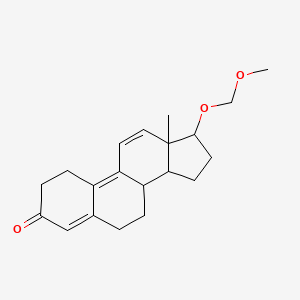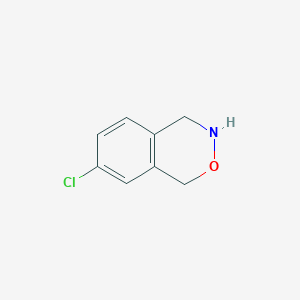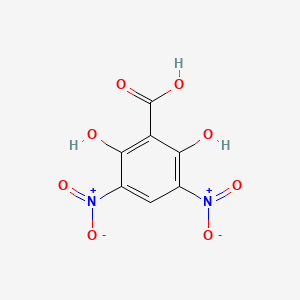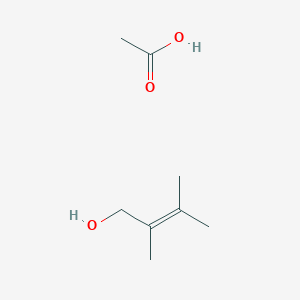
17-Methoxymethyl trienolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of nandrolone (19-nortestosterone) and is known for its high potency and strong binding affinity to androgen receptors . This compound has been widely used in scientific research, particularly in androgen receptor ligand binding assays and as a photoaffinity label for the androgen receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methoxymethyl trienolone involves multiple steps, starting from nandroloneThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and potency. The use of advanced technologies and equipment helps in optimizing the yield and minimizing impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 17-Methoxymethyl trienolone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the double bonds in the trienolone structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of halogenating agents and strong nucleophiles.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
17-Methoxymethyl trienolone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in androgen receptor binding studies.
Biology: Helps in understanding the role of androgen receptors in various biological processes.
Medicine: Investigated for its potential in treating conditions like muscle wasting and certain types of cancer.
Industry: Utilized in the development of new anabolic-androgenic steroids and related compounds.
Wirkmechanismus
17-Methoxymethyl trienolone exerts its effects by binding to androgen receptors with high affinity. This binding activates the receptor, leading to a cascade of molecular events that result in increased protein synthesis and muscle growth. The compound also interacts with other receptors, such as the progesterone receptor and glucocorticoid receptor, contributing to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Trenbolone: Another potent anabolic-androgenic steroid with a similar structure but without the 17α-methyl group.
Nandrolone: The parent compound of 17-Methoxymethyl trienolone, with a simpler structure and lower potency.
Methandrostenolone: A synthetic derivative of testosterone with anabolic properties.
Uniqueness: this compound is unique due to its exceptionally high binding affinity to androgen receptors and its potent anabolic effects. Its structural modifications, such as the 17α-methyl group, enhance its stability and bioavailability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
15384-90-4 |
|---|---|
Molekularformel |
C20H26O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
17-(methoxymethoxy)-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O3/c1-20-10-9-16-15-6-4-14(21)11-13(15)3-5-17(16)18(20)7-8-19(20)23-12-22-2/h9-11,17-19H,3-8,12H2,1-2H3 |
InChI-Schlüssel |
PEIDRQFNXDVMTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)

![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)










